molecular formula C12H10N2O5 B3031815 ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 7248-88-6

ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3031815
CAS No.: 7248-88-6
M. Wt: 262.22 g/mol
InChI Key: LYNIYLCGKJWHSC-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, an oxo group at the 4th position, and an ethyl ester at the 3rd position. It is widely used in various fields of scientific research due to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization and decarboxylation steps to form the quinoline core . The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using basic conditions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, water.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed:

    Reduction: Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Substitution: 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Chemistry

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives with tailored properties.

Chemical Reactions Overview

Reaction TypeDescription
Oxidation Reduction of the nitro group to an amino group under specific conditions.
Reduction Formation of different derivatives through reduction processes.
Substitution Replacement of the nitro or carboxylate groups with other nucleophiles.

The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for therapeutic development.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Candida albicans128

The primary mechanism involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Medicine

The compound is being investigated for its potential use in developing new therapeutic agents due to its significant biological activity. Its low toxicity profile in preliminary cytotoxicity assays makes it a candidate for further research .

Study on Antibacterial Activity

A notable study published in MDPI assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. The study utilized in vitro testing on clinical isolates of E. coli and MRSA, revealing MIC values ranging from 16 to 64 µg/mL, indicating strong antibacterial activity .

Research on Antifungal Properties

Another investigation focused on the antifungal properties against Candida species. Results indicated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate

Comparison: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., chloro, fluoro, bromo) exhibit varying degrees of reactivity and biological effects. The nitro group enhances the compound’s potential as an antimicrobial and anticancer agent compared to its analogs .

Biological Activity

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The synthesis typically involves the reaction of 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resulting compound can be further modified to enhance its biological activity.

Antibacterial Properties

Numerous studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound primarily exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.58 µg/mL
Escherichia coli37.5 µg/mL
Pseudomonas aeruginosa15 µg/mL

The data indicates that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability.

The mechanism by which this compound exhibits antibacterial activity involves:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Ethyl 7-nitro derivatives have been shown to bind effectively to the gyrase-DNA complex.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
  • Interaction with Topoisomerase IV : Similar to DNA gyrase, topoisomerase IV is critical for separating replicated DNA strands; inhibition leads to cell death.

Study on Antibacterial Efficacy

A notable study published in PMC evaluated several derivatives of quinolone compounds, including ethyl 7-nitro variants. The research found that modifications at the C-7 position significantly influenced antibacterial potency. Compounds with electron-donating groups at this position exhibited enhanced activity against Staphylococcus aureus and other Gram-positive bacteria .

Comparative Analysis with Other Quinolones

Research comparing ethyl 7-nitro derivatives with other fluoroquinolones indicated that while some fluoroquinolones had broader spectra against Gram-negative bacteria, ethyl 7-nitro compounds were more effective against Gram-positive strains due to their structural properties and interaction with bacterial enzymes .

Properties

IUPAC Name

ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIYLCGKJWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284612
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-88-6
Record name NSC38018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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